What is Z-D-Phenylalaninol used for in research
What is Z-D-Phenylalaninol used for in research
An In-depth Technical Guide to the Research Applications of Z-D-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Phenylalaninol, the N-benzyloxycarbonyl-protected form of D-phenylalaninol, is a pivotal chiral molecule in modern chemical research. Derived from the unnatural D-enantiomer of the amino acid phenylalanine, this amino alcohol serves as a versatile and highly valued building block in asymmetric synthesis, medicinal chemistry, and peptide science. Its rigid chiral backbone allows for exceptional stereochemical control in a variety of chemical transformations, making it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds.[1]
This technical guide provides a comprehensive overview of the primary research applications of Z-D-Phenylalaninol, with a focus on its role as a chiral building block and as a precursor to chiral auxiliaries. It includes detailed experimental protocols, quantitative data from representative studies, and workflow diagrams to illustrate key synthetic processes.
Core Application 1: Chiral Building Block in Pharmaceutical Synthesis
The most significant application of D-phenylalaninol (for which Z-D-Phenylalaninol is a protected precursor) is in the "chiral pool," where it serves as an enantiomerically pure starting material for complex molecule synthesis. Its inherent chirality is carried through the synthetic route to establish the stereochemistry of the final product, obviating the need for challenging chiral separations or asymmetric catalysis steps.
Case Study: Synthesis of Solriamfetol
Solriamfetol, marketed as Sunosi®, is a norepinephrine-dopamine reuptake inhibitor (NDRI) used to treat excessive sleepiness associated with narcolepsy and sleep apnea.[2] Its active pharmaceutical ingredient is the (R)-enantiomer, which is synthesized directly from D-phenylalaninol.[2][3] The synthesis highlights a robust and scalable application of this chiral building block. An improved three-step process reports an overall yield of 82% with a final product purity exceeding 99.95% by HPLC.[3]
Experimental Protocol: Synthesis of Solriamfetol from D-Phenylalaninol
This protocol is a representative synthesis adapted from publicly available patent literature.[1][4]
Step 1: N-Protection of D-Phenylalaninol
-
To a reaction flask, add D-phenylalaninol (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction mass until thin-layer chromatography (TLC) or HPLC indicates the completion of the reaction.
-
Upon completion, isolate the product, N-Boc-D-phenylalaninol, by standard workup procedures (e.g., washing with aqueous solutions and evaporating the solvent). The product is typically dried under vacuum.
Step 2: Carbamoylation
-
In a separate flask, add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) to an anhydrous solvent like toluene.
-
Add a slurry of N-Boc-D-phenylalaninol (1.0 eq) in toluene to the CDI mixture.
-
Stir the reaction until the formation of the activated intermediate is complete.
-
Introduce aqueous ammonia (excess) to the reaction mass and stir vigorously to form the carbamate.
-
Isolate the resulting Boc-protected solriamfetol by filtration or extraction and dry the product.
Step 3: Deprotection to Yield Solriamfetol HCl
-
Add the Boc-protected solriamfetol (1.0 eq) to a suitable solvent (e.g., isopropyl alcohol or water).
-
Add a strong acid, such as a saturated solution of hydrochloric acid in isopropyl alcohol or concentrated aqueous HCl.[1][4]
-
Heat the reaction mass as required until deprotection is complete, monitoring by HPLC.
-
After the reaction is complete, cool the mixture and isolate the final product, Solriamfetol hydrochloride, by filtration. Wash with a cold solvent and dry under vacuum.
Quantitative Data: Solriamfetol Synthesis
| Parameter | Value | Source |
| Overall Yield | 82% | [3] |
| Final Purity (HPLC) | > 99.95% | [3] |
| Precursor Diastereomeric Ratio | ≥ 99.5 / 0.5 | [5] |
Visualization: Synthetic Workflow for Solriamfetol
Core Application 2: Precursor to Chiral Auxiliaries
Chiral auxiliaries are reversibly attached to a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[6] Phenylalaninol is a common precursor for Evans-type oxazolidinone auxiliaries, which are highly effective in controlling the stereochemistry of enolate alkylation, aldol, and acylation reactions.[7][8] The auxiliary forces the reaction to proceed through a sterically constrained transition state, favoring the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and recovered for reuse.
Experimental Protocol: Asymmetric Alkylation via a Phenylalaninol-Derived Auxiliary
This protocol describes the general steps for preparing an Evans-type auxiliary from (S)-phenylalaninol (to illustrate the more common L-derived pathway) and its use in a diastereoselective alkylation.[7][8] The same principle applies to the D-phenylalaninol derivative to obtain the opposite enantiomer of the final product.
Step 1: Formation of the Oxazolidinone Auxiliary
-
Charge a flask with (S)-phenylalanol (1.0 eq), anhydrous potassium carbonate (0.1 eq), and diethyl carbonate (2.0 eq).
-
Heat the mixture to ~135°C to dissolve the solids and initiate the reaction, which forms the cyclic carbamate. Ethanol is removed by distillation.
-
After the reaction is complete, cool the mixture. The product, (S)-4-(phenylmethyl)-2-oxazolidinone, is a crystalline solid and can be purified by recrystallization.
Step 2: N-Acylation
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Dissolve the oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C.
-
Add a strong base such as n-butyllithium (n-BuLi, 1.0 eq) dropwise to deprotonate the nitrogen.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.0 eq) to the resulting lithium amide to form the N-acyl oxazolidinone.
-
Warm the reaction to room temperature and quench with an aqueous solution (e.g., sat. NH₄Cl). Isolate the product via extraction and purify by chromatography.
Step 3: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 eq) to form the corresponding (Z)-enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78°C and allow the reaction to proceed for several hours.
-
Quench the reaction with aqueous ammonium chloride, extract the product, and purify by silica gel chromatography to isolate the alkylated product with high diastereoselectivity.
Step 4: Auxiliary Cleavage
-
Dissolve the alkylated product in a solvent mixture such as THF/water.
-
Add lithium hydroxide (LiOH, excess) to hydrolyze the amide bond, liberating the chiral carboxylic acid and the original auxiliary.
-
Separate the product from the recovered auxiliary using extraction and/or chromatography.
Quantitative Data: Diastereoselective Reactions Using Amino Alcohol-Derived Auxiliaries
| Reaction Type | Auxiliary Type | Substrate/Electrophile | Diastereomeric Ratio (d.r.) / ee | Source |
| Alkylation | BINOL-Glycine | Various Alkyl Halides | 69-86% de | [6] |
| Aldol Reaction | Evans Oxazolidinone | Aldehyde | Typically >95:5 d.r. | [9] |
| Alkylation | Proline-based | Iodomethane | "Excellent yield" | [10] |
| Amination | Engineered PAL | β-Me-Cinnamic Acid | >20:1 d.r., >99.5% ee | [11] |
Visualization: Principle of the Chiral Auxiliary
Core Application 3: Peptide and Peptidomimetic Synthesis
Z-D-Phenylalaninol and its unprotected form are used in the synthesis of modified peptides and peptidomimetics.[12] Incorporating an amino alcohol at the C-terminus of a peptide results in a peptide alcohol, which can exhibit increased resistance to degradation by carboxypeptidases and may possess altered biological activity. The benzyloxycarbonyl (Z) group is a standard amine protecting group in solution-phase peptide synthesis, readily removable by hydrogenolysis.
Experimental Protocol: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol
This protocol outlines a general method for incorporating D-phenylalaninol as the C-terminal residue in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Select a resin suitable for anchoring an alcohol, such as a pre-loaded Wang or Sasrin resin with an activated linker (e.g., p-nitrophenyl carbonate).
-
First Residue Attachment: Dissolve Boc-D-phenylalaninol or Fmoc-D-phenylalaninol (1.5-2.0 eq) in a suitable solvent like DMF with a base catalyst (e.g., DMAP, 0.1 eq). Add the solution to the activated resin and agitate until coupling is complete (monitored by a Kaiser test on a resin sample).
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.
-
Deprotection:
-
For Fmoc: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc group.
-
For Boc: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM.
-
-
Washing: Repeat the washing cycle (Step 3).
-
Peptide Elongation: Continue the standard SPPS cycle of coupling the next protected amino acid (using coupling reagents like HBTU/DIEA) followed by deprotection and washing until the desired peptide sequence is assembled.[13]
-
Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% TFA with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.
Conclusion
Z-D-Phenylalaninol is a cornerstone of modern asymmetric synthesis. Its utility spans from being a direct, enantiopure starting material for complex drugs like Solriamfetol to serving as the foundational element for powerful chiral auxiliaries that enable a wide range of stereocontrolled reactions. Its application in creating modified peptides further broadens its research value. The continued development of synthetic methodologies leveraging Z-D-Phenylalaninol and related chiral building blocks will undoubtedly remain a critical focus for chemists in the pharmaceutical, agrochemical, and materials science industries.
References
- 1. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]
- 2. Solriamfetol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
